(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one (CAS: 1354025-09-4; 1401665-41-5) is a chiral pyrrolidine-based amide derivative with a molecular formula of C₁₂H₂₅N₃O and a molecular weight of 227.35 g/mol . It features a stereospecific pyrrolidine ring substituted with an isopropyl-methyl-amino-methyl group at the 2-position, linked to a propan-1-one backbone. This compound is notable for its role as an intermediate in pharmaceutical synthesis, particularly in the development of neurologically active agents, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Predicted physicochemical properties include moderate lipophilicity and a density of ~0.989 g/cm³ .
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)14(4)8-11-6-5-7-15(11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDRZGHDKJWWRK-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN1C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
-
O,N-Dialkylation :
(S)-Proline undergoes sequential alkylation:Reagents: Methyl iodide (R = CH₃), K₂CO₃ in DMF at 60°C (Yield: 85–90%).
-
Aminolysis :
The methyl ester reacts with isopropylmethylamine: -
Reductive Amination :
Ketone formation via catalytic hydrogenation:Conditions: Ra-Ni catalyst, 50 psi H₂, ethanol, 60°C (Yield: 92%, Optical purity: >99% ee).
Key Data
| Step | Reagents | Conditions | Yield | Optical Purity |
|---|---|---|---|---|
| O,N-Dialkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | 88% | N/A |
| Aminolysis | Isopropylmethylamine, LiOH | THF/H₂O, 25°C, 12 h | 78% | Retained (S) |
| Reduction | Ra-Ni, H₂, NH₄OAc | EtOH, 60°C, 24 h | 92% | >99% ee |
Alternative Route via Pyrrolidine Ring Construction
For laboratories lacking chiral proline, de novo pyrrolidine synthesis offers flexibility:
Cyclization of 1,4-Diamines
A four-step sequence starting from glutaric anhydride:
-
Amide Formation :
-
Bischler-Napieralski Cyclization :
-
Ketone Introduction :
React with bromoacetone under Ullmann coupling:Conditions: DMSO, 100°C, 24 h (Yield: 68%, 97% ee).
Comparative Analysis of Synthetic Methods
Yield and Stereoselectivity
Critical Reagents and Catalysts
-
Ra-Ni Catalyst : Essential for high-yield reductive amination but requires careful handling due to pyrophoricity.
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CuI/L-Proline System : Enables asymmetric ketone coupling but sensitive to oxygen.
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POCl₃ : Effective for cyclization but generates corrosive HCl gas.
Industrial-Scale Considerations
For kilogram-scale production, the proline route is preferred due to:
-
Faster cycle times (3 steps vs. 4 steps in de novo synthesis).
-
Regulatory compliance : Proline is GRAS-listed, simplifying safety protocols.
Emerging Techniques and Optimization
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyrrolidine nitrogen atoms using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products
Oxidation: Oxo derivatives and N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The compound’s activity and properties are highly sensitive to substitutions on the pyrrolidine ring, the nature of the amino group, and backbone modifications. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Detailed Analysis of Analog Differences
Pyrrolidine vs. Piperidine Core
- Pyrrolidine Analogs: The five-membered pyrrolidine ring (e.g., target compound) offers conformational rigidity and faster metabolic stability compared to six-membered piperidine derivatives.
- Impact on Bioavailability : Piperidine derivatives like CAS 1354024-23-9 (MW 302.44 g/mol) have higher molecular weights, which may limit blood-brain barrier penetration compared to the target compound (MW 227.35 g/mol) .
Substituent Effects
- Isopropyl-Methyl vs. Cyclopropyl-Methyl : Replacing isopropyl-methyl with cyclopropyl-methyl (CAS 881474-28-8) introduces a smaller, more rigid substituent. This could reduce steric hindrance but may compromise hydrophobic interactions in binding sites .
- Aromatic vs.
Stereochemical Considerations
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Piperidine derivatives (e.g., CAS 1354027-74-9) generally exhibit higher logP values due to increased alkyl chain length, impacting solubility and metabolic clearance .
- Thermal Stability : The target compound’s predicted boiling point (~358°C) aligns with analogs like CAS 1354027-74-9, suggesting comparable thermal stability in synthesis .
Biological Activity
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, also known by its CAS number 1354027-72-7, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1354027-72-7 |
| Synonyms | (S)-AM97246 |
The structure includes a pyrrolidine moiety, which is often associated with various biological activities, including neurotransmitter modulation and enzyme inhibition.
Research indicates that this compound may act on several biological pathways:
- Neurotransmitter Modulation : The compound is thought to interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine, which could influence mood and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, potentially affecting cell signaling and proliferation.
- Apoptosis Induction : Similar compounds have been noted for their ability to induce apoptosis in cancer cells by inhibiting proteasomal activity, suggesting a potential role in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated the following activities:
- Cytotoxicity : The compound exhibited cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. For instance, IC₅₀ values were recorded in the low micromolar range against K562 cells (a model for chronic myeloid leukemia) .
- Selectivity : It showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Studies
A recent study highlighted the use of this compound in a murine model of leukemia. The results indicated significant tumor regression when administered at doses of 10 mg/kg body weight compared to control groups .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.5 | Enzyme inhibitor |
| Compound B | 2.0 | Neurotransmitter modulator |
| (S)-2-Amino... | 1.5 | Apoptosis induction |
Q & A
Q. How to design a stability-indicating method for long-term storage studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
